molecular formula C19H24N2O4S B7693973 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide

Cat. No.: B7693973
M. Wt: 376.5 g/mol
InChI Key: TWBXRQBAMYUWKQ-UHFFFAOYSA-N
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Description

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a tert-butylsulfamoyl group and a phenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-(tert-butylsulfamoyl)phenol with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved may include the modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(p-tolyl)acetamide
  • 4-(tert-butylsulfamoyl)phenoxyacetic acid
  • N-(4-methylphenyl)-2-(4-(tert-butylsulfamoyl)phenoxy)acetamide

Uniqueness

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its tert-butylsulfamoyl group enhances its stability and lipophilicity, while the phenoxyacetamide moiety contributes to its reactivity and potential therapeutic effects .

Properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14-5-7-15(8-6-14)20-18(22)13-25-16-9-11-17(12-10-16)26(23,24)21-19(2,3)4/h5-12,21H,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBXRQBAMYUWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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